molecular formula C10H11NO3 B116590 Ferulamide CAS No. 61012-31-5

Ferulamide

Cat. No. B116590
CAS RN: 61012-31-5
M. Wt: 193.2 g/mol
InChI Key: YYAJJKZSQWOLIP-HWKANZROSA-N
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Description

Ferulamide is a Ferulic acid derivative isolated from Portulaca oleracea L. with anticholinesterase activities .


Synthesis Analysis

A series of Schiff’s base derivatives was rationally designed and synthesized, the biological activity of these derivatives were evaluated by MAO-A/MAO-B inhibition, antioxidant activity, A β1-42 aggregation effects, metal chelation property and neuroprotective effect . Another method involves the design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease .


Molecular Structure Analysis

Theoretical calculations at DFT level were used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for Ferulamide .


Physical And Chemical Properties Analysis

Ferulamide is a white crystalline powder that is soluble in some organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

Anticancer Activity

Ferulamide derivatives have shown potential in cancer research. For example, a study found that a ferulamide derivative, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, induced apoptosis and cell cycle arrest in HL-60 cells, a type of leukemia cell. This compound inhibited cell growth and induced cell death through the down-regulation of Bcl-2 expression and induction of the CDK inhibitor p21 (Chen et al., 2007).

Anti-platelet Activity

Ferulamide derivatives have also been evaluated for their anti-platelet activities. Some derivatives exhibited potent inhibitory activity against arachidonic acid-induced platelet aggregation, suggesting potential therapeutic applications in cardiovascular health (Lai et al., 2002).

Adiponectin Induction

Research has demonstrated that ferulamides can induce adiponectin production in mouse and human preadipocytes. Adiponectin plays a crucial role in preventing metabolic syndromes, and ferulamides showed strong activity in inducing adiponectin compared to other compounds. This suggests their potential in treating metabolic syndromes (Yamazaki et al., 2008).

Antioxidant Properties

Ferulic acid, closely related to ferulamide, exhibits several physiological functions including antioxidant, antimicrobial, and anti-inflammatory activities. These properties have led to its use in food, pharmaceuticals, and cosmetics (Zduńska et al., 2018).

Anti-inflammatory Effects

Studies have found that ferulic acid, a dietary phenol which is structurally related to ferulamide, has significant anti-inflammatory effects. For instance, it has been shown to suppress monosodium urate crystal-induced inflammation in rats, which is a model for acute gouty arthritis (Doss et al., 2016).

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJJKZSQWOLIP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031242
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferulamide

CAS RN

19272-90-3
Record name Cinnamamide, 4-hydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
SO Silva, RNS Peixoto, JRA Silva, CN Alves… - International Journal of …, 2011 - mdpi.com
Ferulic acid (FA) and its derivatives (FADs) are known for a variety of biological activities, such as photo-protective agent, antioxidant, antiatherogenic and antiplasmodial activities. …
Number of citations: 10 www.mdpi.com
Z Sang, K Wang, P Bai, A Wu, J Shi, W Liu… - European Journal of …, 2020 - Elsevier
A novel series of O-carbamoyl ferulamide derivatives were designed by multitarget-directed ligands (MTDLs) strategy, the derivatives were synthesized and evaluated to treat Alzheimer’…
Number of citations: 32 www.sciencedirect.com
G Zhu, P Bai, K Wang, J Mi, J Yang, J Hu… - Journal of Enzyme …, 2022 - Taylor & Francis
Herein, a series of novel O-alkyl ferulamide derivatives were designed and synthesised through the multi-target-directed ligands (MTDLs) strategy. The biological activities in vitro …
Number of citations: 3 www.tandfonline.com
JP Hwang, JH Ha, GY No, YJ Jeong, SN Park - Journal of industrial and …, 2017 - Elsevier
N,N′-Diferuloyl-putrescine (DFP) containing ferulamide moiety has skin whitening and antioxidative activities. In this study, we synthesized DFP (n = 4), DFP-1 (n = 3) and DFP-2 (n = 2…
Number of citations: 3 www.sciencedirect.com
ZH Shi, NG Li, QP Shi, YP Tang, JP Yang… - Medicinal …, 2013 - ingentaconnect.com
A series of ferulic acid amides with extended P1' groups were synthesized and tested for their inhibitory activities on matrix metalloproteinase (MMP)-1, MMP-2, and MMP-9. Preliminary …
Number of citations: 9 www.ingentaconnect.com
YY Lai, LJ Huang, HC Lin, TS Wu… - Chinese …, 2002 - researchoutput.ncku.edu.tw
Synthesis and anti-platelet activity of ferulamide derivatives — National Cheng Kung University … A series of ferulamide derivatives were prepared and evaluated for their anti-platelet …
Number of citations: 5 researchoutput.ncku.edu.tw
HL Zhang, A Nagatsu, T Watanabe… - Chemical and …, 1997 - jstage.jst.go.jp
… -4,4’-bi-1H—indol—3,3’-yl)diethyl]-diferulamide (5), N-[2-[5-(fi-D-glucosyloxy)-lH-indol-3-yl)ethyl]-p-coumaramide (6), and N—[2-[5-(fi—D-glucosyloxy)-lH-indol-3—yl)ethyl]ferulamide (7)…
Number of citations: 224 www.jstage.jst.go.jp
ZH Li, N Akito, W Toshihiro - CHEMICAL & PHARMACEUTICAL …, 1997 - cir.nii.ac.jp
… -4, 4'-bi-1H-indol-3, 3'-yl)diethyl]-diferulamide (5), N-[2-[5-(β-D-glucosyloxy)-1H-indol-3-yl]ethyl]-p-coumaramide (6), and N-[2-[5-(β-D-glucosyloxy)-1H-indol-3-yl]ethyl]ferulamide (7). …
Number of citations: 5 cir.nii.ac.jp
CJ Chen, MH Hsu, SC Kuo, YY Lai, JG Chung… - Anticancer …, 2007 - ar.iiarjournals.org
… In this study, ferulamide L was selected as a new lead skeleton to synthesize some structurally related derivatives (1-9) and their anticancer activities in HL-60 cells was screened. As …
Number of citations: 17 ar.iiarjournals.org
D do SB Brasil, LS Santos, GMSP Guilhon, SO Silva… - 2011 - MDPI AG
Number of citations: 0

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